3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a benzenesulfonate group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate typically involves multi-step organic reactions. One common method involves the initial formation of the chromen-2-one core through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound. The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent. The final step involves the sulfonation of the chromen-2-one derivative with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The chromen-2-one core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonation: Benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.
Scientific Research Applications
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the chromen-2-one core can modulate biological activity through various pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate
- 3-(4-fluorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate
- 3-(4-iodophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate
Uniqueness
The presence of the bromophenyl group in 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate imparts unique chemical and biological properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO5S/c1-14-19-13-17(28-29(25,26)18-5-3-2-4-6-18)11-12-20(19)27-22(24)21(14)15-7-9-16(23)10-8-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKSSMAPRRKOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.